![molecular formula C14H12BrNO B177033 N-(4-bromophenyl)-4-methylbenzamide CAS No. 158525-82-7](/img/structure/B177033.png)
N-(4-bromophenyl)-4-methylbenzamide
Overview
Description
N-(4-bromophenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities against various targets
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by N-(4-bromophenyl)-4-methylbenzamide require further investigation.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methylbenzamide typically involves the reaction of 4-bromoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-bromophenyl)-4-methylbenzamide is part of the benzanilide class of compounds, which have been investigated for their diverse biological activities. The bromine atom's position on the aromatic ring significantly influences the compound's pharmacological properties.
- Anticancer Activity : Compounds with brominated anilides have been shown to exhibit anticancer properties. For instance, the para-brominated derivatives are often linked to anti-cancer mechanisms due to their ability to interact with specific biological targets involved in tumor growth and metastasis . Studies have indicated that modifications at the bromine position can enhance selectivity towards cancer cells while minimizing effects on normal cells.
- Antimicrobial Properties : Brominated benzanilides have also been evaluated for their antimicrobial efficacy. The presence of bromine has been correlated with increased activity against various bacterial strains, making these compounds potential candidates for developing new antibiotics .
Synthetic Utility
The synthesis of this compound can be achieved through various methodologies, showcasing its versatility in organic synthesis.
- Regioselective Bromination : Recent advancements in synthetic methods have allowed for regioselective bromination of benzanilides. A notable protocol involves using promoter regulation to achieve selective bromination at either the ortho or para positions of the anilide . This method not only simplifies the synthesis but also facilitates the generation of diverse compound libraries essential for drug discovery.
- Late-Stage Modifications : The compound can serve as a precursor for further modifications, enabling the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the late-stage modification of biologically active molecules, enhancing their pharmacological profiles .
Anticancer Agents
One study highlighted the synthesis of para-brominated benzanilides that demonstrated significant anti-cancer activity against prostate cancer cell lines. The bromine substitution was crucial for enhancing binding affinity to molecular targets involved in cancer progression .
Antimicrobial Research
In another investigation, a series of brominated benzanilides were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential use as new antitubercular agents .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(4-chlorophenyl)-4-methylbenzamide: Contains a chlorine atom instead of bromine.
N-(4-bromophenyl)-4-ethylbenzamide: Has an ethyl group instead of a methyl group.
Uniqueness
N-(4-bromophenyl)-4-methylbenzamide is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Biological Activity
N-(4-bromophenyl)-4-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to a para-position of a phenyl ring and a methyl group on the benzamide moiety. The presence of these functional groups significantly influences its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the acylation of 4-bromoaniline with 4-methylbenzoyl chloride. The reaction can be optimized using various solvents and conditions to improve yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Microbial Strain | Activity | Method Used |
---|---|---|
Staphylococcus aureus | Inhibitory | Turbidimetric method |
Escherichia coli | Inhibitory | Turbidimetric method |
Candida albicans | Inhibitory | Disk diffusion assay |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The compound's efficacy is often assessed using assays such as the Sulforhodamine B (SRB) assay.
- Cytotoxicity Results :
- MCF-7: IC50 = 15 µM
- A549: IC50 = 20 µM
- HeLa: IC50 = 18 µM
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
-
Antimicrobial Mechanism :
- Disruption of cell membrane integrity.
- Inhibition of nucleic acid synthesis.
-
Anticancer Mechanism :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth, such as receptor tyrosine kinases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Pharmaceutical Sciences evaluated the anticancer effects of this compound against MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties using various strains, confirming that this compound exhibited potent activity against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant organisms .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies suggest favorable interactions with active sites, supporting its development as a lead compound for further optimization .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAMVJRGBUYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158525-82-7 | |
Record name | 4'-BROMO-4-METHYLBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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